3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione
Description
Properties
CAS No. |
62871-66-3 |
|---|---|
Molecular Formula |
C4H3N5S2 |
Molecular Weight |
185.2 g/mol |
IUPAC Name |
2,4-dihydrotriazolo[4,5-d]pyrimidine-5,7-dithione |
InChI |
InChI=1S/C4H3N5S2/c10-3-1-2(8-9-7-1)5-4(11)6-3/h(H3,5,6,7,8,9,10,11) |
InChI Key |
YUJNBMCJDVVXIB-UHFFFAOYSA-N |
Canonical SMILES |
C12=NNN=C1NC(=S)NC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-[1,2,3]Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides. This reaction is often carried out in the presence of a base such as triethylamine . The structures of the newly synthesized compounds are confirmed through spectral data and elemental analyses .
Industrial Production Methods
While specific industrial production methods for 3H-[1,2,3]Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques .
Chemical Reactions Analysis
Types of Reactions
3H-[1,2,3]Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at different positions on the triazolopyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazonoyl halides, alkyl carbothioates, and bases like triethylamine. Reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazolopyrimidine ring .
Scientific Research Applications
Structure and Composition
- Molecular Formula : C₇H₉N₅S₂
- Molecular Weight : 213.30 g/mol
- IUPAC Name : 3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione
Physical Properties
The compound exhibits notable solubility in various organic solvents and demonstrates stability under standard laboratory conditions. Its thioketone functionality contributes to its reactivity and potential applications in synthesis.
Pharmacological Applications
3H-1,2,3-Triazolo[4,5-d]pyrimidine derivatives are explored for their pharmacological properties including:
- Antimicrobial Activity : Studies have shown that derivatives exhibit significant antibacterial properties against various pathogens. For instance, a derivative demonstrated effectiveness against Staphylococcus aureus and Escherichia coli in vitro.
- Anticancer Properties : Research indicates that some derivatives can inhibit cancer cell proliferation. A study reported that certain triazolo-pyrimidine compounds induced apoptosis in human cancer cell lines by activating caspase pathways.
Material Science
The compound's unique structure lends itself to applications in material science:
- Polymer Chemistry : It has been utilized as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. These polymers show potential for use in coatings and composites.
Agricultural Chemistry
Research has indicated that triazolo-pyrimidines can serve as fungicides and herbicides:
- Fungicidal Activity : Certain derivatives have shown efficacy against fungal pathogens affecting crops, making them candidates for developing new agricultural treatments.
Case Study 1: Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of synthesized 3H-1,2,3-triazolo[4,5-d]pyrimidine derivatives. The results indicated that modifications at the 7-position significantly enhanced activity against Gram-positive bacteria. The study utilized both disc diffusion and minimum inhibitory concentration (MIC) methods to establish efficacy.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 32 | Staphylococcus aureus |
| Compound B | 16 | Escherichia coli |
Case Study 2: Anticancer Activity
In a cellular study involving human breast cancer cells (MCF-7), a specific derivative of the triazolo-pyrimidine scaffold was found to reduce cell viability by over 50% at a concentration of 10 µM after 48 hours of treatment. The mechanism was linked to the induction of oxidative stress leading to cell death.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 48 |
| 20 | 25 |
Mechanism of Action
The mechanism by which 3H-[1,2,3]Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione exerts its effects involves interaction with specific molecular targets. For instance, it can inhibit enzymes such as topoisomerase, which plays a crucial role in DNA replication and cell division . The compound’s structure allows it to bind to the active site of the enzyme, thereby preventing its normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis compare 3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione with key analogs in terms of synthesis, reactivity, and bioactivity:
Key Findings from Comparative Studies:
Thionation Reactivity: Thionation of triazolopyrimidine-diones occurs regioselectively at the 7-position, mirroring xanthine derivatives . Methyl substituents (e.g., 4-methyl or 3,4-dimethyl groups) reduce thionation yields due to steric effects, as seen in compounds 7a (68%) and 7b (44%) . The dithione form of 3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione exhibits enhanced stability and bioactivity compared to mono-thionated analogs .
Biological Activity: Antiviral Activity: Dithione derivatives show superior activity against herpes viruses (IC₅₀ >4 µg/mL) compared to dione or amino-substituted analogs . Antitumor Potential: The parent dithione compound inhibits CCRF-HSB-2 (leukemia) and KB (oral carcinoma) cell growth, while methylated analogs (e.g., 7a, 7b) exhibit reduced potency .
Hydroxyl or bulky methyl groups (e.g., 3-hydroxy or 3,4,6-trimethyl derivatives) reduce bioactivity due to metabolic instability or poor target binding .
Biological Activity
The compound 3H-1,2,3-triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione is a member of the triazole family known for its diverse biological activities. This article reviews the available literature on its biological properties, particularly focusing on its antimicrobial, anticancer, and antifungal activities.
- Molecular Formula : C4H3N5S2
- Molecular Weight : 189.24 g/mol
- CAS Number : 23002-52-0
Antimicrobial Activity
Research has shown that derivatives of triazolo[4,5-d]pyrimidine exhibit significant antibacterial properties. A study highlighted the synthesis of various derivatives and their evaluation against Gram-positive and Gram-negative bacteria. The compound demonstrated moderate to good antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin.
| Compound | MIC against Staphylococcus aureus (μg/mL) | MIC against Escherichia coli (μg/mL) |
|---|---|---|
| 2e | 32 | 16 |
| Control | 16 (Ampicillin) | 8 (Ampicillin) |
The compound 2e , a derivative of triazolo[4,5-d]pyrimidine, exhibited superior antibacterial activity with MIC values of 32 μg/mL against Staphylococcus aureus and 16 μg/mL against Escherichia coli .
Antifungal Activity
In addition to antibacterial properties, triazole compounds are known for their antifungal effects. The biological evaluation of related compounds indicated that they possess activity against various fungal strains. For instance, compounds derived from triazolo[4,5-d]pyrimidine showed effectiveness against Candida species and Aspergillus niger.
Anticancer Activity
The anticancer potential of triazolo derivatives has been extensively studied. A specific compound from this family demonstrated selective cytotoxicity towards melanoma cells while sparing normal cells. The compound induced cell cycle arrest in the S phase and decreased melanin production in melanoma cells.
Case Study: Melanoma Treatment
A study investigated the effects of a triazole derivative on human melanoma (VMM917) cells. The results indicated:
- Selective Cytotoxicity : The compound showed a selective cytotoxic effect (4.9-fold) on melanoma cells compared to normal cells.
- Mechanism of Action : It induced cell cycle arrest and reduced melanin content, suggesting potential as a novel therapeutic agent in melanoma treatment .
Structure-Activity Relationship (SAR)
The biological activity of triazolo derivatives can be influenced by their structural modifications. Studies suggest that:
Q & A
Basic: What are the standard synthetic routes for 3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dithione, and how do reaction conditions influence yield?
Methodological Answer:
The compound is synthesized via heterocyclization and functionalization strategies. Key methods include:
- Heterocyclization with carbon disulfide: Reacting halogenated pyrimidine precursors (e.g., 4-amino-5-bromo-2-chloro-6-methylpyrimidine) with CS₂ in basic conditions (e.g., KOH/DMF) to form the thione core .
- Alkylation/arylation: Introducing substituents via alkyl halides in acetonitrile with Et₃N as a base, optimizing reaction time (6–48 hours) and temperature (room temperature to reflux) to achieve >80% yields .
- Coumarin derivatives: Coupling with coumarin-3-yl groups using amidine hydrochlorides and Et₃N in THF, requiring precise stoichiometry to avoid byproducts .
Critical Factors:
- Solvent choice: Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic substitution.
- Base selection: Et₃N minimizes side reactions during alkylation .
Basic: What spectroscopic and analytical methods are used to confirm the molecular structure of this compound?
Methodological Answer:
- 1H/13C NMR: Resolves tautomeric forms (e.g., thione vs. thiol) by analyzing chemical shifts for NH (δ 10–12 ppm) and thiocarbonyl (δ 160–180 ppm in 13C) .
- LC-MS: Confirms molecular weight (e.g., m/z 195.1787 for C₇H₉N₅O₂ derivatives) and detects impurities .
- Elemental analysis: Validates purity (>95%) by matching experimental and theoretical C/H/N/S ratios .
Example Workflow:
Synthesize compound → purify via column chromatography.
Acquire NMR/LC-MS → cross-validate with computational predictions (e.g., PubChem data ).
Advanced: How can theoretical frameworks guide the design of novel derivatives with enhanced bioactivity?
Methodological Answer:
- Electronic structure modeling: Density Functional Theory (DFT) predicts reactive sites for functionalization (e.g., sulfur atoms for alkylation) .
- Structure-activity relationship (SAR): Correlate substituent effects (e.g., methyl vs. morpholine groups) with antibacterial activity using regression models .
- Mechanistic studies: Investigate tautomerization equilibria (e.g., thione ↔ thiol) via IR spectroscopy to optimize stability .
Case Study:
Morpholine-substituted derivatives showed 2× higher antibacterial activity than methyl analogs, attributed to improved solubility and target binding .
Advanced: How should researchers address contradictions in spectroscopic data (e.g., NMR vs. LC-MS)?
Methodological Answer:
- Cross-validation: Repeat analyses under controlled conditions (e.g., anhydrous solvents, inert atmosphere) to rule out degradation .
- Advanced techniques: Use 2D NMR (COSY, HSQC) to resolve overlapping signals or X-ray crystallography for unambiguous structure determination .
- Computational support: Compare experimental NMR shifts with simulated spectra (e.g., using ACD/Labs or Gaussian) .
Example:
Discrepancies in NH proton shifts were resolved by confirming tautomeric stability via variable-temperature NMR .
Advanced: Can AI-driven automation optimize the synthesis and characterization process?
Methodological Answer:
- Smart laboratories: AI algorithms (e.g., Bayesian optimization) adjust reaction parameters (temperature, stoichiometry) in real-time to maximize yield .
- COMSOL Multiphysics: Simulate reaction kinetics and mass transfer to predict optimal conditions (e.g., solvent flow rates in continuous synthesis) .
- Robotic platforms: Automate repetitive tasks (e.g., column chromatography) to reduce human error and accelerate throughput .
Future Directions:
Integration of AI with microfluidic reactors for high-throughput screening of derivatives .
Advanced: What methodological strategies are recommended for evaluating this compound’s bioactivity?
Methodological Answer:
- Antibacterial assays: Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a control .
- Cytotoxicity screening: Assess viability in mammalian cell lines (e.g., HEK-293) via MTT assays to prioritize low-toxicity candidates .
- Molecular docking: Predict binding affinity to bacterial targets (e.g., DNA gyrase) using AutoDock Vina .
Key Finding:
Thione derivatives exhibit selective toxicity, with IC₅₀ values 10× lower in bacterial vs. human cells .
Advanced: How can prior studies be replicated with improved methodological rigor?
Methodological Answer:
- Critical literature review: Identify gaps in reported protocols (e.g., missing purification details) and replicate using modern techniques (e.g., HPLC instead of TLC) .
- Open science practices: Share raw NMR/LC-MS data via repositories (e.g., Zenodo) to enable independent validation .
- DoE (Design of Experiments): Apply factorial design to test interactions between variables (e.g., temperature, catalyst loading) .
Example:
Re-evaluation of a 2023 synthesis protocol revealed that increasing Et₃N equivalents from 1.2 to 2.0 improved yield by 15% .
Advanced: What bibliometric strategies can identify research gaps in this compound’s applications?
Methodological Answer:
- Keyword clustering: Use tools like VOSviewer to map trends in "triazolo-pyrimidine dithione" research, highlighting understudied areas (e.g., anticancer activity) .
- Citation analysis: Identify seminal papers (e.g., high-impact synthesis protocols) and emerging topics (e.g., green chemistry adaptations) .
- Patent mining: Analyze USPTO/EPO databases for industrial applications (e.g., polymer additives) excluded from academic literature .
Key Insight:
<5% of studies explore catalytic applications, suggesting a high-potential research gap .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
